2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
Description
The compound 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative featuring a 4-bromobenzylthio substituent at the 2-position and a tosyl (p-toluenesulfonyl) group at the 1-position. The 4-bromobenzylthio moiety enhances lipophilicity and may influence biological interactions, while the tosyl group is a common sulfonylation product that can improve stability and modulate solubility.
Synthetic routes for such compounds typically involve:
Condensation of aldehydes with ethylenediamine to form the dihydroimidazole core .
Subsequent substitution reactions, such as sulfonylation with tosyl chloride to introduce the tosyl group .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVCVFIKSAIIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Bromobenzylthio Group: The final step involves the nucleophilic substitution reaction of the tosylated imidazole with 4-bromobenzylthiol in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromobenzylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced imidazole derivative.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromobenzylthio group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tosyl group may enhance the compound’s stability and facilitate its binding to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Substituent Effects : The 4-bromobenzylthio group in the target compound and oxadiazole analog may confer similar lipophilicity, but the tosyl group in the target introduces a bulky, electron-withdrawing sulfonyl moiety absent in other analogs.
- Halogen Position : The 2-chlorobenzylthio analog demonstrates how ortho-substitution can sterically hinder interactions compared to the para-substituted bromine in the target compound.
Spectroscopic and Analytical Data
- NMR/HRMS : The oxadiazole analog provides detailed ¹H/¹³C NMR data (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS for structural confirmation. Similar techniques would apply to the target compound, with expected shifts for the tosyl group (e.g., sulfonyl protons at δ ~7.7 ppm) .
- Structural Predictions : The 4-bromophenyl analog has a molecular formula of C9H9BrN2, while the target compound (C17H16BrN3O2S2) has a higher molecular weight due to the tosyl group.
Q & A
Q. Can computational modeling predict novel derivatives with enhanced activity?
- Approaches :
- Molecular dynamics simulations : Simulate binding to target proteins (e.g., EGFR kinase).
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic targets.
- Validation : Synthesize top-ranked derivatives and compare predicted vs. experimental IC values .
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